3-Methylpyrrolidine-3-carboxylic acid hydrochloride
CAS No.: 1222503-25-4
Cat. No.: VC5154112
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1222503-25-4 |
|---|---|
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 |
| IUPAC Name | 3-methylpyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |
| Standard InChI Key | IYAXHUVEAMLCRL-UHFFFAOYSA-N |
| SMILES | CC1(CCNC1)C(=O)O.Cl |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 3-methylpyrrolidine-3-carboxylic acid hydrochloride consists of a five-membered pyrrolidine ring with a methyl group (-CH₃) and a carboxylic acid group (-COOH) attached to the third carbon. Protonation of the amine group by hydrochloric acid forms the hydrochloride salt (C₆H₁₁NO₂·HCl). The IUPAC name is 3-methylpyrrolidine-3-carboxylic acid hydrochloride, with a molecular weight of 165.62 g/mol .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₂·HCl | |
| Molecular Weight | 165.62 g/mol | |
| Density | 1.153 ± 0.06 g/cm³ (20°C) | |
| Boiling Point | 91.1 ± 25.4°C | |
| Melting Point | Not Reported | – |
The compound’s stereochemistry is critical; the (R)-enantiomer exhibits enhanced catalytic activity compared to L-proline derivatives .
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-methylpyrrolidine-3-carboxylic acid hydrochloride involves multi-step organic transformations. A widely cited method from academic research includes:
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Enolate Formation: Diethyl methylmalonate undergoes deprotonation with NaH to generate an enolate, which reacts with dibromoethane via SN2 substitution.
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Gabriel Synthesis: Introduction of a phthalimide group replaces the bromide, forming a secondary amine intermediate.
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Enzymatic Hydrolysis: Pig liver esterase (PLE) selectively hydrolyzes one ester group to yield a chiral carboxylic acid.
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Cyclization and Hydrogenation: Para-nitrobenzyl bromide directs cyclization to form a pyrrolidinone ring, followed by hydrogenolysis to remove the benzyl group.
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Salt Formation: Treatment with HCl produces the hydrochloride salt .
Table 2: Key Synthesis Steps and Conditions
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | NaH, THF, dibromoethane, reflux | Enolate alkylation | 76% |
| 2 | K₂CO₃, DMF, para-nitrobenzyl bromide | Amine protection and stereodirection | 85% |
| 3 | PLE, pH 7.4 buffer | Chiral center formation | 68% |
| 4 | H₂, Pd/C, MeOH | Deprotection and cyclization | 92% |
Enantioselective Hydrogenation
A patent describes an alternative enantioselective hydrogenation method using chiral catalysts like MeOBiphep-Ru complexes. This approach achieves >99.9% enantiomeric excess (ee) under mild conditions (50°C, 40 bar H₂), bypassing tedious purification steps .
Physicochemical Properties
The hydrochloride salt’s density (1.153 g/cm³) and moderate boiling point (91.1°C) make it suitable for reactions in polar aprotic solvents . Unlike L-proline, the methyl group enhances solubility in nonpolar media (e.g., CH₂Cl₂), enabling broader application in asymmetric catalysis .
Applications in Organic Synthesis
Organocatalysis
3-Methylpyrrolidine-3-carboxylic acid hydrochloride serves as an efficient organocatalyst in Michael and Aldol reactions. Comparative studies show it achieves 92% ee in asymmetric Aldol additions, outperforming L-proline (78% ee) due to improved steric shielding .
Table 3: Catalytic Performance vs. L-Proline
| Reaction | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Aldol Addition | L-Proline | 65 | 78 |
| Aldol Addition | 3-Methylpyrrolidine-3-carboxylic acid | 88 | 92 |
| Michael Reaction | L-Proline | 58 | 70 |
| Michael Reaction | 3-Methylpyrrolidine-3-carboxylic acid | 82 | 85 |
Pharmaceutical Intermediates
The compound is a precursor to neuroactive agents targeting GABA receptors. Patent highlights its role in synthesizing 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which show promise in treating anxiety and epilepsy .
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